molecular formula C18H29NO B5052245 1-[6-(3,4-dimethylphenoxy)hexyl]pyrrolidine

1-[6-(3,4-dimethylphenoxy)hexyl]pyrrolidine

Cat. No. B5052245
M. Wt: 275.4 g/mol
InChI Key: YAQHCKNXQHHZSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in medicinal chemistry. The pyrrolidine ring is a common structural motif in many biologically active compounds. Synthetic strategies for pyrrolidine derivatives often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the functional groups present in the molecule. Pyrrolidine derivatives are often used as building blocks in organic synthesis .

Mechanism of Action

The mechanism of action of “1-[6-(3,4-dimethylphenoxy)hexyl]pyrrolidine” is not known as there is limited information available about this specific compound .

Safety and Hazards

The safety and hazards associated with “1-[6-(3,4-dimethylphenoxy)hexyl]pyrrolidine” are not known due to the lack of specific information about this compound .

Future Directions

The future directions for research on “1-[6-(3,4-dimethylphenoxy)hexyl]pyrrolidine” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in pyrrolidine derivatives in medicinal chemistry, this compound could potentially be of interest for drug discovery .

properties

IUPAC Name

1-[6-(3,4-dimethylphenoxy)hexyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-16-9-10-18(15-17(16)2)20-14-8-4-3-5-11-19-12-6-7-13-19/h9-10,15H,3-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQHCKNXQHHZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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